

Chemical properties and stability of (+)-2,5-Dimethoxyamphetamine hydrochloride salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-2,5-Dimethoxyamphetamine

Cat. No.: B12768763

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Stability of **(+)-2,5-Dimethoxyamphetamine** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **(+)-2,5-Dimethoxyamphetamine** hydrochloride (DMA HCl). The information is compiled from various scientific sources to support research and development activities.

Chemical and Physical Properties

(+)-2,5-Dimethoxyamphetamine hydrochloride is a salt form of the psychoactive compound 2,5-Dimethoxyamphetamine. It is a white solid that is soluble in water.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Source
Chemical Name	1-(2,5-dimethoxyphenyl)propan-2-amine;hydrochloride	[2]
Molecular Formula	C ₁₁ H ₁₈ CINO ₂	[2]
Molecular Weight	231.72 g/mol	[2]
Melting Point	108.8 °C	[3]
Appearance	White powder	[3]
Solubility	Soluble in water. Soluble in DMF (13 mg/ml), DMSO (5 mg/ml), Ethanol (14 mg/ml), and PBS (pH 7.2) (10 mg/ml).	[1] [4]
CAS Number	24973-25-9	[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **(+)-2,5-Dimethoxyamphetamine** hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative ¹H NMR spectrum of 2,5-dimethoxyamphetamine HCl in D₂O shows characteristic peaks corresponding to the protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of the analyte is diluted to approximately 10 mg/mL in deuterium oxide (D₂O).[\[3\]](#) Tetramethylsilane (TMS) or a suitable internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used for referencing (0 ppm).[\[3\]](#) The spectrum is acquired on a 400 MHz NMR spectrometer with a spectral width sufficient to cover the expected chemical shifts (e.g., -3 to 13 ppm).[\[3\]](#)[\[5\]](#) A 90° pulse angle and a delay of 45 seconds between pulses are used to ensure full relaxation.[\[3\]](#)[\[5\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a standard method for the identification of 2,5-dimethoxyamphetamine. The mass spectrum shows a characteristic fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A solution of the analyte is prepared at a concentration of approximately 1 mg/mL after base extraction into an organic solvent like chloroform.^{[3][6]} The analysis is performed on an Agilent gas chromatograph (or equivalent) with a mass selective detector.^{[3][6]} A DB-1 MS capillary column (30m x 0.25 mm x 0.25 μ m) is typically used with helium as the carrier gas at a flow rate of 1 mL/min.^{[3][6]} The injector temperature is set to 280°C.^{[3][6]} A typical oven temperature program starts at 100°C for 1 minute, ramps up to 300°C at 12°C/min, and holds for 9 minutes.^[3] The mass spectrometer is operated in scan mode over a mass range of 30-550 amu.^{[3][6]}

Infrared (IR) Spectroscopy

The FTIR spectrum of 2,5-dimethoxyamphetamine HCl reveals characteristic absorption bands for its functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The spectrum is obtained using an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.^[6] Typically, 32 scans are co-added at a resolution of 4 cm^{-1} .^[6]

Stability Profile

The stability of a drug substance is a critical factor in its development and formulation. While specific forced degradation data for the (+)-enantiomer is not readily available in the public domain, a general understanding of the stability of amphetamine salts provides valuable insight. One source indicates that 2,5-DMA hydrochloride is stable for at least 5 years when stored at room temperature.^[4]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies typically involve exposing the drug substance to the following conditions:

- Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.
- Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.
- Oxidation: 3% H₂O₂ at room temperature for a specified period.
- Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).
- Photodegradation: Exposing the drug substance to light according to ICH Q1B guidelines.

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent drug and any degradation products.

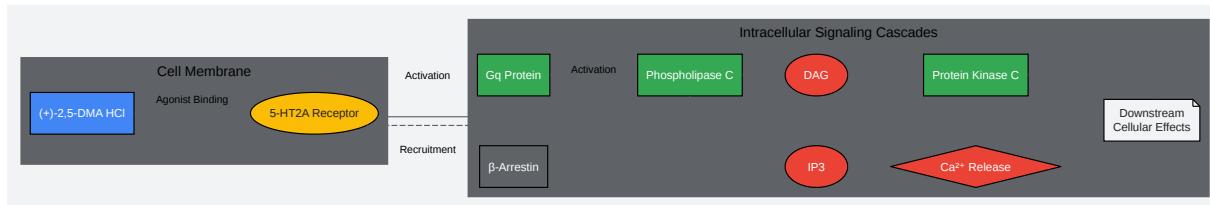
The following table summarizes the expected stability of amphetamine-like compounds under forced degradation conditions.

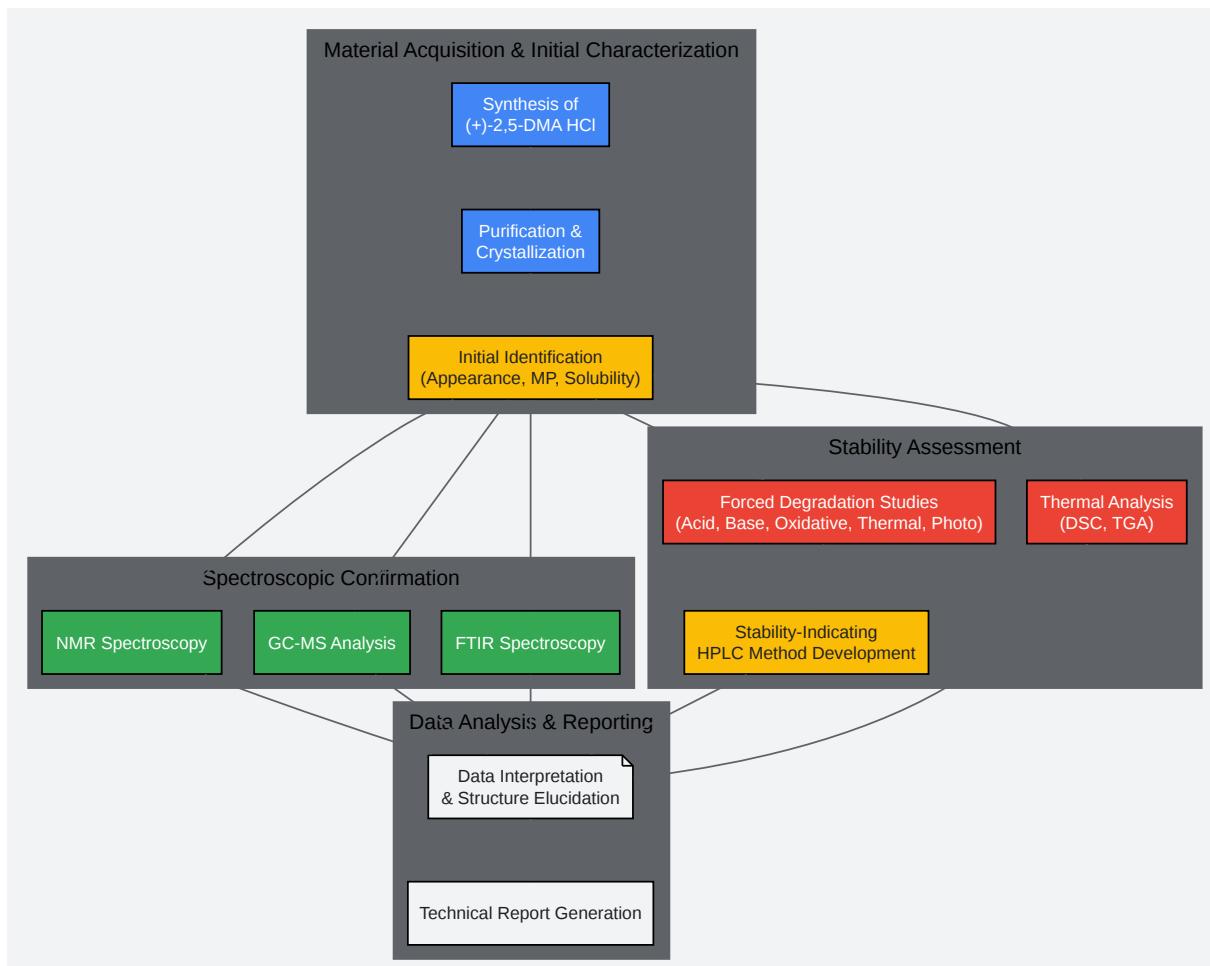
Stress Condition	Expected Stability	Potential Degradation Products
Acid Hydrolysis	Likely to be stable	Minimal degradation expected
Base Hydrolysis	Likely to be stable	Minimal degradation expected
Oxidation	Susceptible to oxidation	Formation of N-oxides and other oxidation products
Thermal Degradation	Generally stable at moderate temperatures	Decomposition at high temperatures
Photodegradation	Potential for degradation	Formation of colored degradants

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a drug substance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)


A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and sealed. The analysis is performed using a calibrated DSC instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is measured as a function of temperature to determine thermal events like melting.


Experimental Protocol: Thermogravimetric Analysis (TGA)

A sample is heated in a controlled atmosphere on a precision balance. The change in mass is recorded as a function of temperature. This provides information on thermal stability and decomposition.

Signaling Pathways

2,5-Dimethoxyamphetamine is known to be a serotonin 5-HT₂ receptor agonist, with a primary affinity for the 5-HT_{2A} subtype.^[2] The psychedelic effects of related compounds are primarily mediated through the activation of the Gq-coupled signaling pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 2. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. swgdrug.org [swgdrug.org]
- 6. swgdrug.org [swgdrug.org]
- To cite this document: BenchChem. [Chemical properties and stability of (+)-2,5-Dimethoxyamphetamine hydrochloride salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12768763#chemical-properties-and-stability-of-2-5-dimethoxyamphetamine-hydrochloride-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com